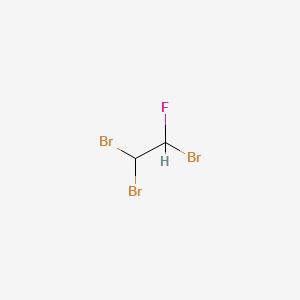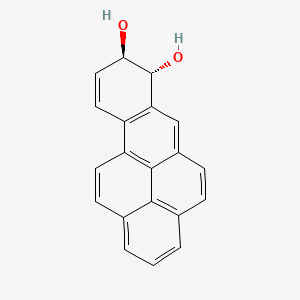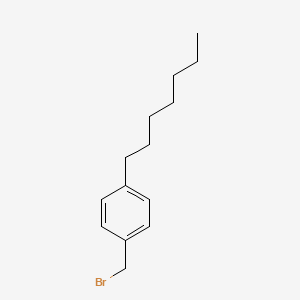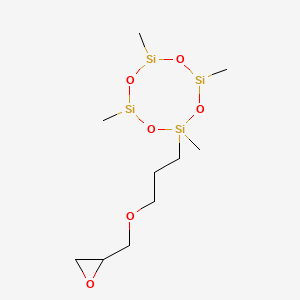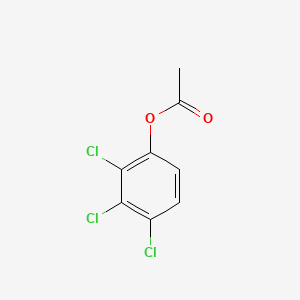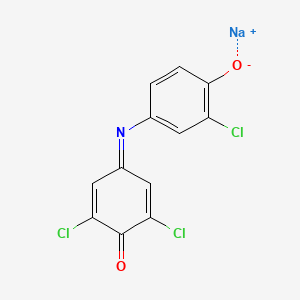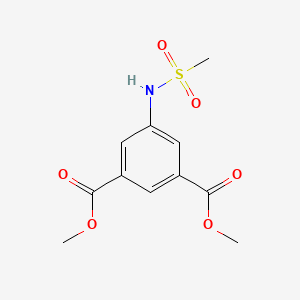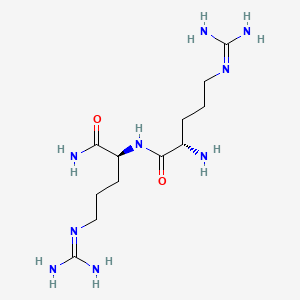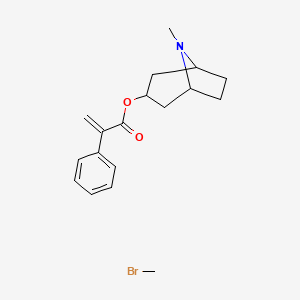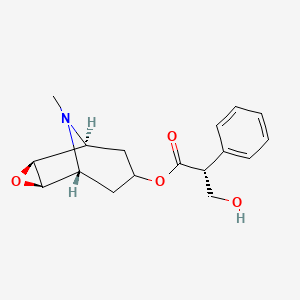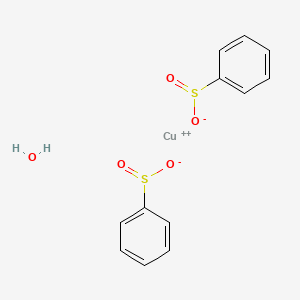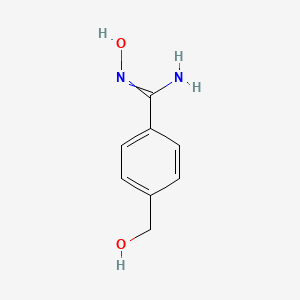
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide
Overview
Description
“N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide” is a chemical compound. It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide” can be represented by the InChI code:1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,8,11H,9H2,1H3 . Chemical Reactions Analysis
The chemical reactions involving “N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide” include protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical form of “N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide” is a solid . Its molecular weight is 229.26 .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for the synthesis and structural characterization of compounds closely related to N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide, examining their chemical behavior and interactions. For example, the solid-state structures of related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides were studied, highlighting strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds forming chains or sheets, which could imply similar structural features for the compound of interest (Boere et al., 2011).
Chemical Reactivity and Applications
The reactivity of related amidines and their transformation into other compounds through reactions with (diacetoxyiodo)benzene has been explored. Such reactions can lead to rearrangements and the formation of new chemical entities, offering insights into potential synthetic pathways and applications for N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (Ramsden & Rose, 1995).
Biological Activity
Although direct studies on N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide's biological activity are not provided, related research on N -(ferrocenylmethyl)benzene-carboxamide derivatives indicates the importance of structural analogs in medicinal chemistry, including their cytotoxic effects on cancer cell lines. This suggests that structural analogs of N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide might also have potential biological applications (Kelly et al., 2007).
Novel Syntheses of Functionalized Compounds
The synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines from reactions involving similar compounds indicates the versatility of these chemical structures in producing a variety of functionalized derivatives. Such synthetic pathways highlight the potential for N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide to serve as a precursor or intermediate in the synthesis of novel compounds with diverse applications (Katritzky et al., 2006).
Future Directions
properties
IUPAC Name |
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQRXUCPQYHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701134 | |
| Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |
CAS RN |
635702-23-7 | |
| Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

